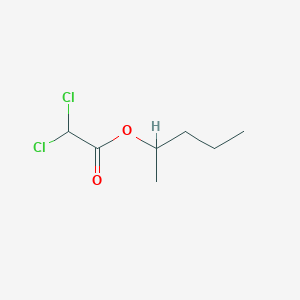
1-Methylbutyl dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbutyl dichloroacetate is an organic compound belonging to the ester family. Esters are characterized by their carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylbutyl dichloroacetate can be synthesized through the esterification reaction between 1-methylbutanol and dichloroacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-Methylbutyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce 1-methylbutanol and dichloroacetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the dichloroacetate moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 1-Methylbutanol and dichloroacetic acid.
Reduction: 1-Methylbutanol.
Substitution: Substituted dichloroacetates depending on the nucleophile used.
Scientific Research Applications
1-Methylbutyl dichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of cancer research
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methylbutyl dichloroacetate involves its interaction with various molecular targets. One of the primary targets is the enzyme pyruvate dehydrogenase kinase, which is inhibited by the compound . This inhibition leads to the activation of pyruvate dehydrogenase, promoting oxidative phosphorylation and altering cellular metabolism. The compound’s effects on cellular pathways are being studied for their potential therapeutic benefits, particularly in cancer treatment .
Comparison with Similar Compounds
1-Methylbutyl dichloroacetate can be compared with other esters and dichloroacetates:
Similar Compounds: Ethyl acetate, methyl butyrate, and other esters.
Uniqueness: The presence of the dichloroacetate moiety imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other esters.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent and intermediate in organic synthesis. Ongoing research continues to explore its applications and mechanisms of action, particularly in the context of therapeutic development.
Properties
CAS No. |
90380-55-5 |
|---|---|
Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
pentan-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C7H12Cl2O2/c1-3-4-5(2)11-7(10)6(8)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
BSBLGRPLLFXELO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
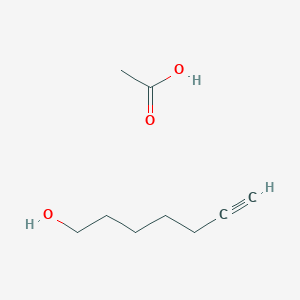
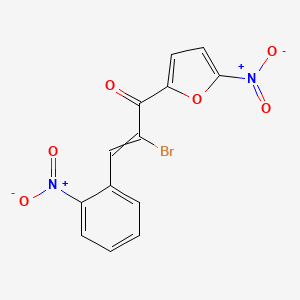
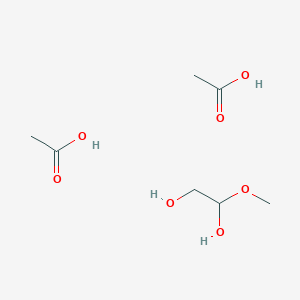
![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)
![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
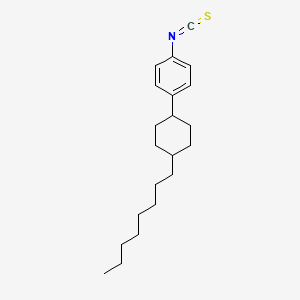
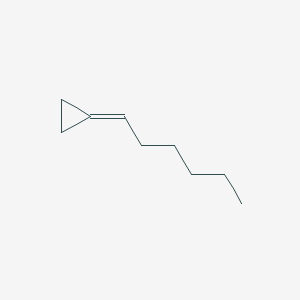
![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
